
Theophylline, 8-(hexylthio)dithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-(hexylthio)dithio- is a derivative of theophylline, a well-known methylxanthine drug Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(hexylthio)dithio- typically involves the introduction of hexylthio and dithio groups to the theophylline molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and thiolation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Theophylline, 8-(hexylthio)dithio- would likely involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-(hexylthio)dithio- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the hexylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Applications De Recherche Scientifique
Chemistry: It can be used as a model compound to study the effects of thio and dithio groups on the chemical reactivity and stability of xanthine derivatives.
Biology: The compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research could explore its potential as a therapeutic agent, particularly in the treatment of respiratory diseases or other conditions where theophylline is already used.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Theophylline, 8-(hexylthio)dithio- would likely involve similar pathways to theophylline, including:
Phosphodiesterase Inhibition: Inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: Blocking adenosine receptors, which can result in bronchodilation and other physiological effects.
Histone Deacetylase Activation: Potentially activating histone deacetylase, which can influence gene expression and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theobromine: Another methylxanthine with similar bronchodilator effects.
Caffeine: A well-known stimulant with structural similarities to theophylline.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
The addition of hexylthio and dithio groups to theophylline makes Theophylline, 8-(hexylthio)dithio- unique in terms of its chemical properties and potential applications. These modifications can alter its solubility, reactivity, and biological activity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
6466-22-4 |
|---|---|
Formule moléculaire |
C13H20N4S3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C13H20N4S3/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
Clé InChI |
RXZYZHOMSDJHTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


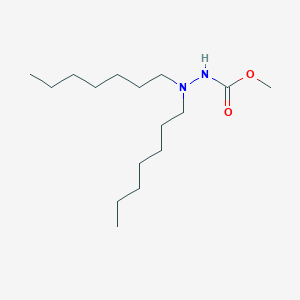
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
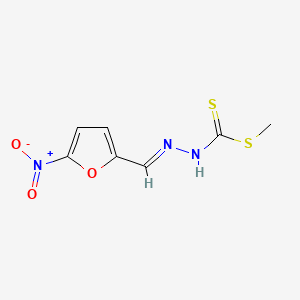
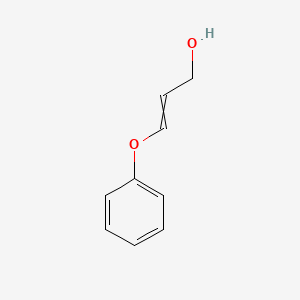
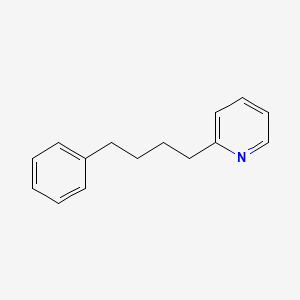
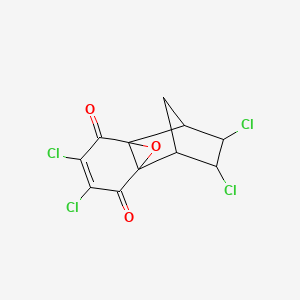


![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
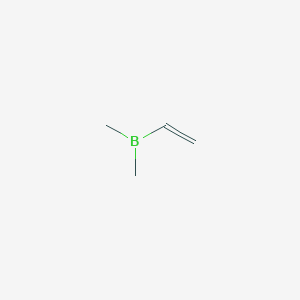
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
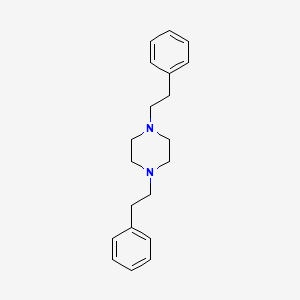
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)

